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Compound of Interest

Compound Name:
1-(2-Fluoroethyl)piperazine

dihydrochloride

Cat. No.: B1444584 Get Quote

An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperazine Dihydrochloride: Structure,

Synthesis, and Application

Abstract
1-(2-Fluoroethyl)piperazine dihydrochloride is a pivotal chemical intermediate that serves as

a versatile building block in contemporary drug discovery and development. The presence of

the piperazine scaffold, a motif frequently found in centrally active agents, combined with a

fluoroethyl group, makes this compound a valuable synthon for introducing desirable

pharmacokinetic and pharmacodynamic properties into novel therapeutic candidates. This

technical guide provides a comprehensive exploration of its molecular structure,

physicochemical properties, synthetic pathways, and analytical characterization. It is intended

for researchers, medicinal chemists, and drug development professionals seeking to leverage

this compound in their synthetic programs.

Introduction: The Significance of the Piperazine
Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and

4 positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its

unique combination of properties.[1][2] The piperazine moiety can modulate aqueous solubility,

basicity, and conformational flexibility, which are critical parameters for optimizing a drug's
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absorption, distribution, metabolism, and excretion (ADME) profile.[1] Its ability to engage in

hydrogen bonding and its typical chair conformation allow it to present substituents in well-

defined spatial orientations for optimal interaction with biological targets.[3]

The incorporation of a fluoroethyl group further enhances the utility of this building block.

Fluorine substitution is a common strategy in drug design to improve metabolic stability by

blocking sites of oxidative metabolism, increase binding affinity through favorable electronic

interactions, and modulate lipophilicity.[3] 1-(2-Fluoroethyl)piperazine dihydrochloride,

therefore, represents a convergence of these strategic design elements, offering a ready-to-use

component for the synthesis of advanced pharmaceutical intermediates and active

pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical
Properties
The fundamental identity of 1-(2-Fluoroethyl)piperazine dihydrochloride is defined by its

unique molecular architecture. The structure consists of a central piperazine ring N-substituted

with a 2-fluoroethyl chain. The dihydrochloride salt form arises from the protonation of both

nitrogen atoms of the piperazine ring by hydrochloric acid. This salt formation significantly

enhances the compound's stability and solubility in aqueous media, facilitating its use in

various reaction conditions.

Key Identifiers:

Chemical Name: 1-(2-Fluoroethyl)piperazine dihydrochloride

CAS Number: 1089279-64-0[4]

Molecular Formula: C₆H₁₅Cl₂FN₂[5]

Molecular Weight: 205.10 g/mol [4][5]

SMILES: FCCN1CCNCC1.Cl.Cl[6]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 1-(2-Fluoroethyl)piperazine dihydrochloride.
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Physicochemical Data Summary
The following table summarizes key physicochemical properties of the compound, essential for

planning experimental work and ensuring safe handling.

Property Value Source

Purity ≥95% [4]

Appearance White Crystalline Solid [7]

Storage Condition
Room temperature, stored

under inert atmosphere
[8]

Synthesis and Mechanistic Considerations
The synthesis of N-monosubstituted piperazines is a well-established field in organic chemistry.

[2][9] A common and effective method involves the direct N-alkylation of piperazine with a

suitable electrophile. For the preparation of 1-(2-Fluoroethyl)piperazine, this typically involves

the reaction of piperazine with a 2-fluoroethyl halide.

The causality behind this experimental design lies in the nucleophilicity of the secondary amine

groups of the piperazine ring. To favor mono-alkylation over di-alkylation, a large excess of

piperazine is often employed. This statistical approach ensures that the electrophile is more

likely to encounter an unreacted piperazine molecule than a mono-substituted one. The final

step involves the addition of hydrochloric acid to precipitate the desired dihydrochloride salt,

which also aids in purification.

Experimental Protocol: Synthesis of 1-(2-
Fluoroethyl)piperazine Dihydrochloride
This protocol is a representative procedure based on general methods for piperazine alkylation.

[9]

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve piperazine (5 equivalents) in a suitable solvent such as

acetonitrile (200 mL).
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Reagent Addition: To the stirred solution, add 1-bromo-2-fluoroethane (1 equivalent)

dropwise at room temperature. The use of a bromo- or chloro- leaving group on the ethyl

chain provides the necessary electrophilic carbon for nucleophilic attack by the piperazine

nitrogen.

Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for

acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup: After cooling to room temperature, filter the reaction mixture to remove any

piperazine dihydrobromide salt that has precipitated. Concentrate the filtrate under reduced

pressure to yield the crude 1-(2-fluoroethyl)piperazine free base.

Salt Formation and Purification: Dissolve the crude product in isopropanol. Cool the solution

in an ice bath and slowly add a stoichiometric amount (2.2 equivalents) of concentrated

hydrochloric acid with vigorous stirring. The dihydrochloride salt will precipitate out of the

solution.

Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry

under vacuum to yield the final product, 1-(2-Fluoroethyl)piperazine dihydrochloride.

Synthetic Workflow Diagram
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Caption: General workflow for the synthesis of 1-(2-Fluoroethyl)piperazine dihydrochloride.
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Spectroscopic Characterization for Structural
Elucidation
Confirming the molecular structure of the synthesized compound is paramount. A combination

of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural

verification.[10]

Predicted Spectroscopic Data
The protonation of the piperazine nitrogens significantly influences the chemical shifts

observed in NMR spectroscopy, typically causing a downfield shift for adjacent protons and

carbons.[11]
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Technique Predicted Data Interpretation

¹H NMR (D₂O)

δ ~4.6-4.8 (t, 2H, -CH₂-F)δ

~3.6-3.8 (t, 2H, -N-CH₂-)δ ~3.5

(s, 8H, piperazine ring)

The triplet for the fluoroethyl

protons arises from coupling

with adjacent methylene and

fluorine. The broad singlet for

the piperazine protons is due

to the symmetrical nature of

the dication in D₂O.[11]

¹³C NMR (D₂O)

δ ~80-82 (d, J≈170 Hz, -CH₂-

F)δ ~55-57 (-N-CH₂-)δ ~45-47

(piperazine ring carbons)

The large coupling constant (J)

for the carbon attached to

fluorine is characteristic. Two

distinct signals are expected

for the carbons of the

piperazine ring.[11]

IR (KBr)

~2400-2800 cm⁻¹

(broad)~1580 cm⁻¹~1050-

1150 cm⁻¹

Broad absorption due to N-H⁺

stretching in the amine salt. N-

H bending vibrations. Strong

C-F stretching vibration.[12]

Mass Spec (ESI+) m/z = 133.11 [M+H]⁺

The molecular ion peak

corresponds to the mass of the

free base (C₆H₁₄FN₂) plus a

proton.

Analytical Workflow for Structural Confirmation
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation
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Caption: Workflow for the analytical confirmation of the molecular structure.

Applications in Drug Discovery and Development
1-(2-Fluoroethyl)piperazine dihydrochloride is not an end product but a crucial starting

material for building more complex molecules. The piperazine core is present in a vast number

of FDA-approved drugs across various therapeutic areas, including antipsychotics,

antidepressants, antihistamines, and anticancer agents.[1][13]

This building block provides a direct route to introduce the fluoroethyl-piperazine moiety via

nucleophilic substitution or reductive amination reactions.[2] This is particularly valuable in the

synthesis of positron emission tomography (PET) ligands, where a fluorine-18 radiolabel can

be incorporated for in vivo imaging, or in developing drug candidates where the fluorine atom

enhances metabolic stability and target binding. Its role as an intermediate is foundational for

creating novel compounds with potential therapeutic benefits in areas like neurological

disorders and oncology.[3][14]

Safety and Handling
As with any chemical reagent, proper handling of 1-(2-Fluoroethyl)piperazine
dihydrochloride is essential. Based on data for similar piperazine hydrochloride salts, the

compound should be treated as hazardous.
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Health Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]

[7] Harmful if swallowed, in contact with skin, or if inhaled.[4]

Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.

[7][15] Wear appropriate personal protective equipment (PPE), including gloves, safety

goggles, and a lab coat.[7] Avoid breathing dust.[7]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store

under an inert atmosphere.[8]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[7]

Conclusion
1-(2-Fluoroethyl)piperazine dihydrochloride is a high-value chemical intermediate that

provides a strategic advantage in medicinal chemistry and drug development. Its molecular

structure, combining the privileged piperazine scaffold with the benefits of fluorination, makes it

an ideal building block for synthesizing novel compounds with potentially enhanced

pharmacological profiles. This guide has provided a detailed overview of its structure,

properties, synthesis, and characterization, offering a solid technical foundation for scientists

and researchers aiming to incorporate this versatile synthon into their research and

development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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